molecular formula C11H16N4O2 B12816889 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B12816889
M. Wt: 236.27 g/mol
InChI Key: YQEHNINERNRZDI-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-5-nitropyridin-2-amine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Research: The compound is used in the study of biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets in cells. The compound can bind to proteins or enzymes and modulate their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

1-Methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(5-nitropyridin-2-yl)piperazine: This compound has a similar structure but with a different substitution pattern on the pyridine ring. It may have different chemical and biological properties.

    4-Methylpiperazine derivatives: These compounds have a similar piperazine core but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-4-(4-methyl-5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-9-7-11(12-8-10(9)15(16)17)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3

InChI Key

YQEHNINERNRZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N2CCN(CC2)C

Origin of Product

United States

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